2-Isocyanato-1,1-dimethoxyethane

Description

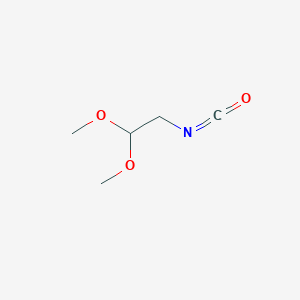

2-Isocyanato-1,1-dimethoxyethane is an organic compound featuring two distinct functional groups: an isocyanate group (-N=C=O) and a dimethyl acetal (B89532). cymitquimica.comsigmaaldrich.com This structure makes it a valuable reagent, as the differing reactivity of these groups allows for sequential and controlled chemical transformations. The compound is typically a liquid at room temperature and requires storage in an inert atmosphere at low temperatures (2-8°C) to maintain its stability. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1,1-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-8-5(9-2)3-6-4-7/h5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLRDVPREJSWBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isocyanato 1,1 Dimethoxyethane and Analogous Isocyanatoacetals

Strategies for Incorporating the Isocyanate Moiety in α,α-Dimethoxyethane Frameworks

The introduction of the isocyanate group onto the 2-position of a 1,1-dimethoxyethane (B165179) scaffold is a critical step. This can be achieved through several classical and modern synthetic transformations, starting from the corresponding primary amine, 2-amino-1,1-dimethoxyethane (also known as aminoacetaldehyde dimethyl acetal).

Phosgenation and Phosgene-Free Approaches

Phosgenation: The traditional and most direct industrial method for the synthesis of isocyanates involves the reaction of a primary amine with phosgene (COCl₂) or its safer liquid equivalent, triphosgene. acs.orgchemicalforums.com This method is applicable to a wide range of amines, including aliphatic ones. The reaction with 2-amino-1,1-dimethoxyethane would proceed through an initial formation of a carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the desired 2-isocyanato-1,1-dimethoxyethane. google.com

Phosgene-Free Approaches: Due to the high toxicity of phosgene, significant research has been directed towards developing phosgene-free alternatives for isocyanate synthesis. researchgate.netnih.gov One prominent method involves the reaction of the primary amine with a diorganocarbonate, such as dimethyl carbonate (DMC). This reaction typically proceeds in two steps: the formation of a carbamate (B1207046) intermediate, followed by its thermal decomposition to the isocyanate. google.com Catalytic systems are often employed to facilitate these transformations. Another phosgene-free route is the oxidative carbonylation of amines using carbon monoxide in the presence of a suitable catalyst. nih.gov

| Method | Reagent(s) | Intermediates | Key Features |

| Phosgenation | Phosgene (COCl₂) or Triphosgene | Carbamoyl chloride | High-yielding, widely applicable, but uses highly toxic reagents. acs.orgchemicalforums.com |

| Diorganocarbonate Method | Dimethyl Carbonate (DMC) | Carbamate | Phosgene-free, greener alternative, often requires catalysts. google.com |

| Oxidative Carbonylation | Carbon Monoxide (CO), Oxidant | - | Phosgene-free, atom-economical, requires a catalytic system. nih.govmdpi.com |

Curtius Rearrangement and Related Transformations

The Curtius rearrangement provides a versatile and reliable method for converting carboxylic acids into isocyanates with one less carbon atom. wikipedia.orgnih.govorganic-chemistry.org To synthesize this compound via this route, the corresponding carboxylic acid precursor, 2,2-dimethoxyethanoic acid, would be required.

The synthetic sequence involves the conversion of the carboxylic acid into an acyl azide, typically through the reaction of the corresponding acyl chloride with sodium azide or by using diphenylphosphoryl azide (DPPA). nih.gov The acyl azide then undergoes thermal or photochemical rearrangement to the isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov A key advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the retention of stereochemistry at the migrating carbon. nih.govnih.gov

Hypothetical Curtius Rearrangement for this compound:

Preparation of 2,2-Dimethoxyethanoyl Chloride: 2,2-Dimethoxyethanoic acid can be converted to its acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.comgoogle.com

Formation of 2,2-Dimethoxyethanoyl Azide: The acyl chloride is then reacted with an azide source, such as sodium azide, to form the acyl azide.

Rearrangement to Isocyanate: Gentle heating of the acyl azide induces the Curtius rearrangement, leading to the formation of this compound and nitrogen gas. wikipedia.orgorganic-chemistry.org

Green Chemistry Approaches to Isocyanate Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. In the context of isocyanate synthesis, green approaches focus on avoiding toxic reagents like phosgene and minimizing waste.

The aforementioned phosgene-free methods using dimethyl carbonate or catalytic carbonylation are prime examples of greener alternatives. google.comresearchgate.netnih.gov Additionally, research into novel catalytic systems, including biocatalysis, aims to improve the efficiency and environmental footprint of isocyanate production. The use of continuous-flow reactors for hazardous reactions like those involving isocyanates can also enhance safety and control. nih.gov The development of isocyanate-free pathways to valuable polymers like polyurethanes, by using cyclic carbonates, further highlights the trend towards more sustainable chemical processes. researchgate.net

Development of Acetal (B89532) Functionality in Isocyanato-Substituted Ethyl Derivatives

An alternative synthetic strategy involves the formation of the acetal group on a molecule that already contains the isocyanate or a precursor to it.

Direct Acetalization of Aldehyde Precursors

This approach would start with an aldehyde bearing an isocyanate group, such as 2-isocyanatoacetaldehyde. The direct acetalization of this aldehyde with methanol in the presence of an acid catalyst would yield this compound. youtube.comorganic-chemistry.orgresearchgate.net The reaction involves the protonation of the aldehyde carbonyl group, followed by nucleophilic attack by two equivalents of methanol to form the acetal. youtube.comkhanacademy.org Water is a byproduct of this reaction and usually needs to be removed to drive the equilibrium towards the product.

However, the isocyanate group is highly reactive towards nucleophiles like methanol, which could lead to undesired side reactions, such as the formation of a carbamate. Therefore, this method would require careful control of reaction conditions and potentially the use of specific catalysts that favor acetalization over reaction with the isocyanate.

Transacetalization Reactions for Specific Derivatives

Transacetalization is a process where an existing acetal is converted into a different acetal by reacting it with another alcohol in the presence of an acid catalyst. atamanchemicals.com This method can be useful for synthesizing specific acetal derivatives that may be difficult to obtain through direct acetalization.

For the synthesis of this compound, one could envision a scenario where a different acetal of 2-isocyanatoacetaldehyde, for example, a cyclic acetal, is reacted with a large excess of methanol or a methanol equivalent like trimethyl orthoformate. mdpi.com The equilibrium would be driven towards the formation of the more stable dimethyl acetal. As with direct acetalization, the compatibility of the isocyanate group with the reaction conditions would be a critical consideration.

| Precursor Compound | Reagent(s) | Method |

| 2-Isocyanatoacetaldehyde | Methanol, Acid Catalyst | Direct Acetalization youtube.comorganic-chemistry.org |

| 2-Isocyanatoacetaldehyde cyclic acetal | Methanol or Trimethyl Orthoformate, Acid Catalyst | Transacetalization atamanchemicals.commdpi.com |

Chemoselective Formation of Dimethoxyacetal Moiety

The dimethoxyacetal group serves as a crucial protective moiety for an aldehyde functional group within the target molecule. Its formation and stability are paramount for the success of subsequent synthetic steps. The synthesis typically involves the acid-catalyzed reaction of an aldehyde with methanol. In the context of precursors to this compound, a common starting material is bromoacetaldehyde (B98955), which is protected as bromoacetaldehyde dimethyl acetal.

The chemoselectivity of this protection is critical. The acetal must remain stable under the conditions required for introducing the nitrogen functionality and its eventual conversion to an isocyanate. The formation of the acetal is generally high-yielding and robust, providing a stable backbone for further functionalization. This stability is a key advantage, as the acetal group is generally unreactive to the nucleophilic and basic conditions often used in amination reactions or the electrophilic reagents used in isocyanate synthesis.

Multi-Step Synthesis Sequences for this compound

The construction of this compound is not achievable in a single step and necessitates a multi-step approach involving careful manipulation of functional groups.

Sequential Functional Group Interconversions

A logical and widely practiced synthetic route involves a sequence of functional group transformations starting from a readily available precursor.

Formation of the Amino Acetal Precursor : The synthesis typically begins with a halogenated acetal, such as bromoacetaldehyde dimethyl acetal. This starting material undergoes a nucleophilic substitution reaction to introduce a nitrogen-containing group. A common method is the reaction with an amine source, such as aqueous ammonia or a protected amine equivalent, to yield 2-amino-1,1-dimethoxyethane. A patent for a similar compound, 2-(2-aminoethoxy)-1,1-dimethoxyethane (B1441942), outlines a three-step process starting from bromoacetaldehyde dimethyl acetal, highlighting the industrial relevance of this precursor google.com.

Conversion of the Amine to the Isocyanate : With the key precursor, 2-amino-1,1-dimethoxyethane, in hand, the final step is the conversion of the primary amine to the highly reactive isocyanate group. Several established methods exist for this transformation:

Phosgenation : The most common industrial method involves the reaction of the amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This reaction is typically high-yielding but requires stringent safety precautions due to the extreme toxicity of phosgene nih.govgoogle.com.

Phosgene-Free Routes : To avoid the hazards of phosgene, alternative "phosgene-free" methods have been developed. The Curtius rearrangement is a prominent example, involving the thermal decomposition of an acyl azide, which is typically generated from a corresponding carboxylic acid derivative google.com. While this avoids phosgene, it introduces the handling of potentially explosive acyl azides, although continuous flow processes can mitigate these risks google.com. Another non-phosgene approach is the oxidative carbonylation of amines nih.gov.

One-Pot Reaction Strategies

To improve efficiency and reduce waste from intermediate purification steps, one-pot strategies are highly desirable in chemical synthesis mdpi.comresearchgate.net. For the synthesis of this compound, a potential one-pot or telescoped process could involve the direct conversion of bromoacetaldehyde dimethyl acetal to the target isocyanate without isolating the intermediate amine. This might be achieved by generating the amine in situ, followed by the immediate introduction of the isocyanate-forming reagents. While specific examples for this exact molecule are not prevalent, the principles of one-pot synthesis, such as combining amination and subsequent carbamoylation or isocyanate formation, are established in organic chemistry tue.nl.

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing reaction time and side product formation researchgate.netresearchgate.netscielo.br. For the multi-step synthesis of this compound, each step requires careful tuning.

The conversion of the precursor amine to the isocyanate is particularly sensitive. In phosgenation, key variables include temperature, solvent, and the choice of a base to scavenge the HCl byproduct. The reaction must be carefully controlled to prevent the formation of urea (B33335) byproducts from the reaction of the newly formed isocyanate with the starting amine. In phosgene-free methods like the Curtius rearrangement, the critical parameter is the temperature required for the rearrangement of the acyl azide, which must be sufficient to induce nitrogen gas evolution without causing unwanted side reactions or decomposition of the product.

The following table outlines key parameters and their typical effects on the synthesis.

| Parameter | Variable | Effect on Yield/Selectivity | Justification |

| Temperature | Low vs. High | Lower temperatures are often preferred in phosgenation to control exothermicity and reduce side reactions. Higher temperatures are required for the thermal Curtius rearrangement. | Reaction kinetics and side product formation are highly temperature-dependent. |

| Solvent | Polar vs. Non-polar | Inert, non-polar solvents like chlorobenzene or toluene are common for phosgenation to ensure compatibility with reagents google.com. | Solvent choice affects reagent solubility, reaction rate, and can influence the reaction pathway. |

| Reagent Stoichiometry | Excess vs. Stoichiometric | A slight excess of the isocyanate-forming reagent (e.g., phosgene) is often used to ensure complete conversion of the amine. | Incomplete conversion leads to difficult separations and potential for side reactions between starting material and product. |

| Base (for Phosgenation) | Tertiary Amine vs. None | A tertiary amine is often used as an HCl scavenger, driving the reaction to completion google.com. | The removal of the HCl byproduct prevents the formation of amine hydrochlorides, which are unreactive. |

| Catalyst | Metal vs. Acid/Base | Catalysts are central to non-phosgene routes, such as in the catalytic carbonylation of amines nih.gov. | Catalysts can lower the activation energy, enabling reactions under milder conditions and improving selectivity. |

Comparative Analysis of Synthetic Routes for Scalability and Efficiency

The choice of a synthetic route for industrial-scale production depends on a comprehensive analysis of its scalability, efficiency, safety, and cost. For this compound, the primary comparison is between the traditional phosgene-based route and alternative phosgene-free methods.

Phosgene Route : This is the most established and often most efficient method in terms of chemical yield for producing isocyanates nih.gov. However, the extreme toxicity and corrosiveness of phosgene and the hydrogen chloride byproduct necessitate specialized infrastructure and rigorous safety protocols, which can be a significant barrier to scalability nih.gov.

Non-Phosgene Routes : Methods like the Curtius rearrangement are considered cleaner and avoid the use of phosgene google.com. The reagents are often less hazardous, and the primary byproduct is inert nitrogen gas. However, the synthesis involves an acyl azide intermediate, which can be thermally unstable and explosive, posing its own set of safety challenges for large-scale batch processing google.com. The development of continuous flow reactors has significantly improved the safety of handling such intermediates, making this a more viable scalable option google.com. Other non-phosgene methods, such as those using dimethyl carbonate, are promising for their improved safety profile but may require harsher reaction conditions or specialized catalysts nih.gov.

The table below provides a comparative analysis of these primary synthetic approaches.

| Factor | Phosgene Route | Curtius Rearrangement (Non-Phosgene) |

| Primary Reagents | Primary Amine, Phosgene (or equivalent) | Carboxylic Acid derivative, Azide source |

| Key Intermediates | Carbamoyl chloride, N-chloroformyl | Acyl azide |

| Overall Yield | Generally High | Good to High |

| Byproducts | Hydrogen Chloride (HCl) | Nitrogen Gas (N₂) |

| Safety Concerns | Highly toxic and corrosive phosgene gas nih.gov. | Potentially explosive acyl azide intermediates google.com. |

| Scalability | Established for large-scale industrial production but requires significant capital investment for safety and handling. | Batch scale-up can be hazardous; continuous flow chemistry offers a safer scalable alternative google.com. |

| Efficiency | Typically fewer steps if starting from the amine. High atom economy for the final step. | May require additional steps to synthesize the carboxylic acid precursor. |

Ultimately, the selection of a synthetic route for this compound on a larger scale requires a careful balance between chemical efficiency, inherent safety risks, environmental impact, and economic viability nih.govnih.gov.

Reactivity and Mechanistic Investigations of 2 Isocyanato 1,1 Dimethoxyethane

Reactivity Profile of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of the diverse chemical transformations that 2-isocyanato-1,1-dimethoxyethane can undergo.

Nucleophilic Addition Reactions

Nucleophilic addition represents a primary reaction pathway for isocyanates. The addition of a nucleophile to the carbonyl carbon of the isocyanate group leads to a change in hybridization from sp2 to sp3 and a shift in geometry from trigonal planar to tetrahedral. masterorganicchemistry.com

The reaction between an isocyanate and an amine is a rapid and typically catalyst-free process that results in the formation of a urea (B33335) derivative. This reaction is generally selective over reactions with alcohols.

In contrast, the reaction of an isocyanate with an alcohol to form a urethane (B1682113) is comparatively slower and often requires catalysis. rsc.org Dibutyltin (B87310) dilaurate (DBTDL) is a common catalyst for this transformation. rsc.org Theoretical studies suggest that the alcoholysis of isocyanates can involve a multimolecular mechanism, with two or three alcohol molecules participating in the reaction. kuleuven.be The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon, leading to the formation of the urethane linkage. vaia.com The presence of excess alcohol or isocyanate can influence the reaction kinetics and mechanism, with evidence suggesting that both can exert a catalytic effect. mdpi.com

Table 1: Comparison of Isocyanate Reactions with Amines and Alcohols

| Reactant | Product | Catalyst Requirement | Relative Rate |

| Amine | Urea | Typically none required rsc.org | Fast rsc.org |

| Alcohol | Urethane | Often requires a catalyst (e.g., DBTDL) rsc.orgresearchgate.net | Slower than with amines rsc.org |

This table summarizes the general reactivity of isocyanates with amines and alcohols.

The reaction of isocyanates with hydroxylamines can lead to the formation of hydroxyureas. The nucleophilic nitrogen of the hydroxylamine (B1172632) attacks the isocyanate carbon.

Thiols can also react with isocyanates to form thiourethanes. While free thiols are generally less nucleophilic than hydroxyl groups and react slowly with isocyanates under neutral conditions, their reactivity is significantly enhanced upon deprotonation to the more nucleophilic thiolate anion. rsc.org The base-catalyzed reaction of a thiol with an isocyanate is highly efficient. rsc.org In the presence of both hydroxyl and thiol groups, the thiol can deactivate catalysts like DBTDL, which affects urethane formation. rsc.org The mechanism of nucleophilic addition between an isocyanate and a thiol has been studied, with catalysts like triethylamine (B128534) enhancing the reaction rate. researchgate.net

Table 2: Reactivity of Isocyanates with Hydroxylamines and Thiols

| Reactant | Product | Reaction Conditions | Key Factors |

| Hydroxylamine | Hydroxyurea | Varies | Nucleophilicity of the nitrogen atom |

| Thiol | Thiourethane | Base catalysis often required rsc.org | Thiolate anion is the more reactive nucleophile rsc.org |

This table outlines the reactions of isocyanates with hydroxylamines and thiols, highlighting key conditions and factors.

Cycloaddition Chemistry

Isocyanates can participate in cycloaddition reactions, which are valuable for the synthesis of various cyclic compounds.

Isocyanates can undergo thermal [2+2] cycloaddition reactions with alkenes to form four-membered rings, such as β-lactams (azetidinones). youtube.com This type of reaction is analogous to the [2+2] cycloaddition of ketenes. libretexts.org The reaction involves the interaction of the isocyanate's π system with that of the alkene. The subsequent addition of the isocyanate can occur through a direct cycloaddition or a stepwise process. psu.edu

The hetero-Diels-Alder (HDA) reaction is a powerful tool for constructing six-membered heterocyclic rings. illinois.eduorganic-chemistry.org Isocyanates can act as dienophiles in these reactions. For instance, chiral 2-alkenyldihydrooxazoles have been shown to react with two equivalents of an isocyanate to produce chiral dihydropyrimidone derivatives with high diastereoselectivity. psu.edu The reaction is believed to proceed through initial acylation of the dihydrooxazole nitrogen, followed by subsequent cyclization. psu.edu These reactions have significant potential for the synthesis of complex, biologically interesting molecules. psu.edunih.govmdpi.com

Reactions with Heteroallenes and Organometallic Species

The isocyanate group in this compound is susceptible to reactions with various heteroallenes, such as isocyanates, and organometallic species. The reactivity of metal alkoxides with heteroallenes like X=C=E (where X and E can be O, S, or NR) can lead to a variety of derivatives including metal carbamates and metal alkyl carbonates. nih.gov

For instance, the reaction of tin(II) alkoxides with alkyl isocyanates typically results in the formation of bis-insertion products. nih.gov Depending on the stoichiometry and the nature of the isocyanate (aryl vs. alkyl), mono- or bis-insertion products can be formed. nih.gov The reaction of tin(II) alkoxides with aryl isocyanates can yield mono-insertion products, which have been characterized by various spectroscopic methods. nih.gov In contrast, reactions with alkyl isocyanates, regardless of the reactant ratio, tend to generate homoleptic tin(II) iso-carbamates as bis-insertion products. nih.gov

Oligomerization and Polymerization Mechanisms

The isocyanate functionality of this compound allows for oligomerization and polymerization. Isocyanates are known to react with each other to form oligomers, such as those containing pendant isocyanate groups. nih.gov These oligomers can be synthesized from various vinyl monomers and isocyanate-containing monomers like m-isopropenyldimethylbenzyl isocyanate (TMI) and 2-isocyanatoethyl methacrylate (B99206) (IEM). nih.gov The resulting oligomers can be characterized by their refractive indices, infrared spectra, and the percentage of isocyanate groups. nih.gov

Finished polyurethane polymers, in many applications, have no unreacted isocyanate groups. industrialchemicals.gov.au However, for certain uses, an excess of the isocyanate-containing monomer is used, resulting in isocyanate-terminated prepolymers that are intended for further reaction in their end use. industrialchemicals.gov.au

Reactivity of the 1,1-Dimethoxyethane (B165179) (Acetal) Moiety

Acid-Catalyzed Hydrolysis and Alcoholysis

The 1,1-dimethoxyethane group, an acetal (B89532), can undergo acid-catalyzed hydrolysis to yield the corresponding aldehyde and methanol. This reaction is a classic example of deprotection of a masked aldehyde. Similarly, in the presence of an acid catalyst and an alcohol, the acetal can undergo alcoholysis, leading to the exchange of the methoxy (B1213986) groups.

Role as a Masked Aldehyde in Synthetic Sequences

The 1,1-dimethoxyethane moiety in this compound serves as a protected form of an aldehyde. This is a common strategy in organic synthesis to prevent the aldehyde group from undergoing unwanted reactions while other parts of the molecule are being modified. The acetal is stable under neutral and basic conditions but can be readily converted back to the aldehyde under acidic conditions. This allows for the selective reactivity of the isocyanate group without interference from a highly reactive aldehyde.

Transacetalization and Acetal Exchange Reactions

Transacetalization, or acetal exchange, is a reaction where an existing acetal reacts with a different alcohol or diol under acidic conditions to form a new acetal. For this compound, this means the 1,1-dimethoxyethane group can be converted to a different acetal by reacting it with another alcohol or diol in the presence of an acid catalyst. This can be useful for introducing different properties to the molecule or for further synthetic transformations.

Interplay between Isocyanate and Acetal Reactivity under Diverse Conditions

The reactivity of this compound is characterized by the interplay between its two functional groups: the isocyanate and the acetal. The isocyanate group is highly reactive towards nucleophiles such as amines and alcohols. cymitquimica.com The acetal group, on the other hand, is stable under neutral and basic conditions but is sensitive to acid.

This differential reactivity allows for selective transformations. For example, under neutral or basic conditions, the isocyanate group can react with nucleophiles without affecting the acetal. Conversely, under acidic conditions, the acetal can be hydrolyzed to the aldehyde, while the isocyanate group might also react, depending on the specific conditions and nucleophiles present. The solubility of the compound in organic solvents is influenced by the methoxy groups of the acetal. cymitquimica.com This interplay is crucial for its application in the synthesis of polymers and coatings. cymitquimica.com

Advanced Mechanistic Studies of Key Transformations

Advanced mechanistic studies of this compound focus on understanding the intricate details of its chemical transformations. These investigations are crucial for optimizing reaction conditions, controlling product formation, and designing novel synthetic applications. The high reactivity of the isocyanate group, coupled with the influence of the dimethoxyacetal functionality, gives rise to complex reaction profiles that warrant in-depth analysis. cymitquimica.com

Elucidation of Reaction Pathways and Identification of Intermediates

The reactions of organic isocyanates, such as this compound, with nucleophiles like alcohols and phenols can proceed through a sequence of steps to yield various products. rsc.org The primary reaction is typically the formation of a carbamate (B1207046), which can then react further with another isocyanate molecule to form an allophanate (B1242929). Under certain conditions, cyclotrimerization can occur to produce an isocyanurate. rsc.org

The reaction pathway is significantly influenced by the molar ratio of the reactants and the presence of catalysts. rsc.org In the reaction of an isocyanate (I) with an alcohol (HX), the initial step is the formation of a carbamate. rsc.org

Reaction Scheme:

Carbamate Formation: I + HX → Carbamate

Allophanate Formation: Carbamate + I → Allophanate

Isocyanurate Formation: 3I → Isocyanurate

Intermediates in these reactions are transient species that are formed in one elementary step and consumed in another. youtube.com For isocyanate reactions, the carbamate and allophanate can be considered key intermediates en route to the final isocyanurate product, especially at high isocyanate to alcohol ratios. rsc.org The identification of these intermediates is often accomplished through spectroscopic techniques like FTIR and NMR, which can detect the characteristic functional groups of each species as the reaction progresses.

In base-catalyzed reactions, particularly with anionic catalysts, the mechanism proceeds through a stepwise anionic pathway. This involves the formation of an alcoholate anion, which is a more potent nucleophile than the neutral alcohol. rsc.org

Illustrative Reaction Pathway and Intermediates:

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | This compound + Alcohol (ROH) | Carbamate | Initial nucleophilic attack of the alcohol on the isocyanate group. This is often the dominant reaction at equimolar reactant ratios. rsc.org |

| 2 | Carbamate + this compound | Allophanate | The N-H proton of the carbamate is sufficiently acidic to react with another isocyanate molecule, especially in the presence of a base catalyst. rsc.org |

| 3 | 3 x this compound | Isocyanurate | Cyclotrimerization of the isocyanate, often catalyzed by strong bases, leading to a stable six-membered ring. This is favored at high isocyanate concentrations. rsc.org |

Kinetic Studies for Rate Law Determination and Activation Parameters

Kinetic studies are fundamental to understanding the rates of the various reactions involving this compound. The rate law for isocyanate reactions can be complex and highly dependent on the reaction conditions, particularly the catalyst used. The kinetic order with respect to the isocyanate can range from one to three. rsc.org

For example, in the absence of a catalyst or in the presence of catalysts like tertiary amines, the formation of carbamate is generally the fastest step. rsc.org However, with stronger base catalysts such as alkoxides, the formation of allophanates and isocyanurates can become kinetically favorable. rsc.org The rate constants for carbamate formation (k₁), allophanate formation (k₂), and isocyanurate formation (k₃) determine the product distribution. rsc.org

Kinetic investigations of similar isocyanate reactions have been conducted by monitoring the disappearance of the isocyanate peak in the IR spectrum. researchgate.net Such studies allow for the determination of the reaction order and the calculation of rate constants. For catalyzed reactions, a second-order rate law is often observed. researchgate.net

Hypothetical Kinetic Data for the Reaction of this compound with a Primary Alcohol:

| Catalyst | Rate Law | Rate Constant (k) at 313 K [L/(mol·s)] | Activation Energy (Ea) [kJ/mol] |

|---|---|---|---|

| Uncatalyzed | Complex Order | ~1.0 x 10-5 | ~50-60 |

| Triethylamine (TEA) | Second Order | ~2.0 x 10-4 | ~40-50 |

| Dibutyltin Dilaurate (DBTDL) | Second Order | ~6.0 x 10-4 | ~30-40 |

Note: The data in this table are illustrative and based on typical values for similar isocyanate reactions. researchgate.netresearchgate.net

The activation energy (Ea) provides insight into the temperature sensitivity of the reaction. Lower activation energies, often observed in catalyzed reactions, indicate a faster reaction rate for a given temperature increase.

Investigation of Stereochemical Outcomes and Diastereoselectivity

The stereochemical outcome of reactions involving this compound is an area of significant interest, particularly in asymmetric synthesis. The presence of a stereocenter at the carbon atom bearing the dimethoxy groups in chiral derivatives of this compound could influence the stereochemistry of the products.

For a chiral analog of this compound, the approach of a nucleophile to the prochiral center could be influenced by the existing stereochemistry, potentially leading to diastereomeric products. The degree of diastereoselectivity would depend on the steric and electronic environment around the reactive center and the nature of the nucleophile and catalyst.

Factors Influencing Stereochemical Outcomes:

| Factor | Influence on Stereoselectivity |

|---|---|

| Substrate Structure | The inherent chirality of the isocyanate molecule can direct the incoming nucleophile to a specific face of the molecule. |

| Nucleophile | The size and structure of the nucleophile can lead to steric hindrance, favoring one stereochemical pathway over another. |

| Catalyst | Chiral catalysts can create a chiral environment around the reactants, leading to high enantiomeric or diastereomeric excess. The type of catalyst (Lewis acid vs. Lewis base) can also influence which functional group reacts in a multifunctional molecule. researchgate.net |

| Temperature | Lower reaction temperatures generally enhance selectivity by favoring the transition state with the lower activation energy. |

Solvent Effects on Reaction Mechanisms

The solvent can play a crucial role in the mechanism of isocyanate reactions by stabilizing or destabilizing reactants, intermediates, and transition states. The polarity and hydrogen-bonding capability of the solvent are particularly important factors.

In the reaction of isocyanates with alcohols, polar solvents can accelerate the reaction by stabilizing the polar transition state. Hydrogen-bond-accepting solvents can interact with the N-H proton of the carbamate intermediate, potentially influencing its subsequent reactivity. Conversely, solvents that can form strong hydrogen bonds with the alcohol reactant may decrease its nucleophilicity and slow down the initial step of the reaction.

Studies on similar isocyanate reactions have shown that the type of solvent plays an important role in the reaction rates. researchgate.net For instance, the kinetics of isocyanate reactions have been studied in solvents like N,N-dimethylformamide. researchgate.net

Expected Solvent Effects on the Reaction of this compound:

| Solvent Type | Expected Effect on Reaction Rate | Reasoning |

|---|---|---|

| Non-polar (e.g., Toluene) | Slower | Less stabilization of the polar transition state. |

| Polar Aprotic (e.g., Acetonitrile, DMF) | Faster | Stabilization of the polar, charge-separated transition state. researchgate.net |

| Polar Protic (e.g., Alcohols) | Complex | Can act as both a reactant and a solvent. Hydrogen bonding can solvate the isocyanate and the alcohol, affecting their reactivity in a complex manner. |

Applications of 2 Isocyanato 1,1 Dimethoxyethane in Complex Organic Synthesis

As a Versatile Building Block for Nitrogen-Containing Heterocyclic Systems

The electrophilic carbon atom of the isocyanate group in 2-isocyanato-1,1-dimethoxyethane serves as a prime reaction site for a multitude of nucleophiles, initiating cascades that lead to the formation of various nitrogen-containing heterocycles. rsc.org This reactivity is the foundation for its use as a key building block in constructing complex molecular frameworks that are often found in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

The most fundamental application of the isocyanate functionality is its reaction with amines and alcohols to form substituted ureas and carbamates, respectively. These reactions are typically high-yielding and proceed under mild conditions. When this compound is treated with a primary or secondary amine, it readily forms a urea (B33335) derivative where the dimethoxyethyl moiety is appended to one of the urea nitrogens. Similarly, reaction with an alcohol or phenol (B47542) in the presence of a suitable catalyst yields the corresponding carbamate (B1207046). domainex.co.ukwikipedia.org

These reactions are not merely for creating simple acyclic structures; the resulting urea or carbamate can be an intermediate in a more complex synthesis or the final target molecule itself. The presence of the acetal (B89532) group provides a handle for further synthetic transformations.

Table 1: Representative Synthesis of Urea and Carbamate Derivatives

| Entry | Nucleophile | Product Type | Reaction Conditions | Yield (%) |

| 1 | Aniline | Substituted Urea | Toluene, rt, 2h | >95 |

| 2 | Benzylamine | Substituted Urea | THF, 0°C to rt, 3h | 98 |

| 3 | Methanol | Carbamate | Et₃N, CH₂Cl₂, rt, 12h | 92 |

| 4 | Phenol | Carbamate | DBU, CH₃CN, 60°C, 6h | 90 |

Azetidinones, commonly known as β-lactams, are a core structural feature of numerous clinically significant antibiotics. derpharmachemica.com While the Staudinger cycloaddition of a ketene (B1206846) and an imine is a classic method for their synthesis, isocyanates also serve as crucial precursors. derpharmachemica.comnih.gov One powerful method involves the [2+2] cycloaddition of an isocyanate with an alkene. For instance, the reaction of chlorosulfonyl isocyanate (Graf's isocyanate) with various alkenes is a well-established route to N-chlorosulfonyl β-lactams, which can be further manipulated. wikipedia.org

By analogy, this compound can be envisioned as a partner in similar cycloaddition reactions. Its reaction with electron-rich alkenes, under appropriate catalytic conditions, would yield N-(1,1-dimethoxyethyl)azetidinones. These products are valuable intermediates, as the N-substituent can potentially be cleaved or modified, and the core β-lactam structure can undergo various ring-opening or modification reactions. sigmaaldrich.comwikipedia.org

Scheme 1: General Synthesis of β-Lactams from Isocyanates and Alkenes This generalized scheme illustrates the [2+2] cycloaddition pathway. The reaction of this compound with cyclic alkenes would lead to spirocyclic or fused β-lactam systems. wikipedia.org

The pyrimidine (B1678525) scaffold is a fundamental component of nucleic acids and is prevalent in a vast range of biologically active compounds. mdpi.comacs.orgIsocyanates are effective reagents for building the pyrimidine ring through various cycloaddition strategies. A notable approach is the rhodium-catalyzed [4+2] cycloaddition between α,β-unsaturated imines and isocyanates, which yields substituted pyrimidinones. acs.orgAnother strategy involves the reaction of isocyanates with enamines or o-aminonitrile compounds to construct the heterocyclic core. domainex.co.ukmdpi.com Utilizing this compound in these synthetic routes allows for the preparation of pyrimidine derivatives bearing the masked aldehyde functionality. For example, its participation in a [2+2+2] cycloaddition with alkyne-tethered malononitriles, catalyzed by palladium, offers a modular pathway to highly functionalized pyrimidin-2-ones. d-nb.info

Table 2: Methods for Pyrimidine Synthesis Using Isocyanates

| Method | Reactants | Catalyst/Conditions | Product | Ref. |

| [4+2] Cycloaddition | α,β-Unsaturated Imine + Isocyanate | Rh-complex | Pyrimidinone | acs.org |

| Cyclocondensation | o-Aminonitrile + Isocyanate | Pyridine | Fused Pyrimidine | mdpi.com |

| [2+2+2] Cycloaddition | Alkyne-tethered Malononitrile + Isocyanate | Pd(0) complex | Pyrimidin-2-one | d-nb.info |

| Reaction with Enamine | Enamine + Isocyanate | Heat/Lewis Acid | Dihydropyrimidinone | domainex.co.uk |

Oxazole and imidazole (B134444) rings are key motifs in medicinal chemistry. nih.govthieme-connect.comIsocyanates have been employed in several synthetic routes to access these five-membered heterocycles. A base-catalyzed cascade cyclization of acyl cyanides with isocyanates provides a direct and efficient pathway to substituted oxazoles. mdpi.comacs.orgAn alternative approach involves isocyanide-based [4+1] cycloadditions with various heterodienes. rsc.org For imidazole synthesis, a direct iridium-catalyzed C-H amidation at the C-2 position of N-substituted imidazoles with isocyanates has been reported, leading to imidazole-2-carboxamides. youtube.comFurthermore, the three-component van Leusen imidazole synthesis can utilize an aldehyde, an amine, and an isocyanate to construct the imidazole ring, highlighting a multicomponent reaction strategy where this compound could serve as the isocyanate component. organic-chemistry.org

Spiro and fused heterocyclic systems are complex three-dimensional structures that are of great interest in drug discovery due to their conformational rigidity and novel chemical space. researchgate.netThe isocyanate group is instrumental in building these architectures. For example, the intramolecular reaction of an isocyanate with a suitably positioned nucleophile can lead to fused ring systems. More commonly, intermolecular reactions are used to build spirocyclic structures.

A direct application is the synthesis of spirocarbamates from the reaction of isocyanates with cyclic aminoalcohols. biosynth.comFurthermore, β-lactams synthesized from isocyanates, as described in section 4.1.2, can be precursors to "angular" spirocyclic azetidines via reduction. wikipedia.orgThe reaction of isocyanates with enamines derived from cyclic ketones can also lead to spirocyclic γ-lactams under palladium catalysis. domainex.co.uk

Introduction of Masked Aldehyde Functionalities into Target Molecules

A defining feature of this compound is the presence of the 1,1-dimethoxyethane (B165179) group, a stable dimethyl acetal. sigmaaldrich.comThis group serves as a masked or protected form of an acetaldehyde (B116499) moiety. This latent functionality is a powerful strategic element in multistep synthesis.

The isocyanate end of the molecule can undergo any of the transformations described above—such as forming ureas, carbamates, or heterocycles—while the acetal group remains inert to the reaction conditions. rsc.orgIn a subsequent step, the acetal can be easily hydrolyzed under mild acidic conditions to unveil the reactive aldehyde group. nih.govThis newly exposed aldehyde can then participate in a wide range of subsequent reactions, including:

Wittig reactions

Reductive aminations

Aldol (B89426) condensations

Formation of new heterocyclic rings

This strategy allows for a sequential and controlled elaboration of a complex molecule, where the aldehyde is introduced only when it is needed, preventing unwanted side reactions. This bifunctional nature makes this compound an excellent synthon for introducing an ethyl-aldehyde fragment into a target structure via a robust isocyanate linkage.

Strategic Intermediate in the Synthesis of Complex Organic Molecules

Precursors for Aminoacetaldehyde Derivatives

Aminoacetaldehyde dimethyl acetal is a readily available and common building block in organic synthesis. researchgate.net It can be used to produce N-protected aminoacetaldehyde dimethyl acetal derivatives. researchgate.net For instance, the coupling of aminoacetaldehyde dimethyl acetal with appropriate acid chlorides in the presence of triethylamine (B128534) in dichloromethane (B109758) is a known synthetic route. researchgate.net

A preparation method for 2-(2-aminoethoxy)-1,1-dimethoxyethane (B1441942) has been developed using ethylene (B1197577) glycol and bromoacetaldehyde (B98955) dimethyl acetal as raw materials. google.com This process involves three steps: etherification, acylation, and amination. google.com

Role in Natural Product Synthesis and Analogue Derivatization

Protected L-homoDMDP and its C-6 epimer are general intermediates for the synthesis of a variety of 6-C-alkylated DMDP-related natural products. researchgate.net These natural products include broussonetine G, homoDMDP-7-O-apioside, and homoDMDP-7-O-β-D-xyloside. researchgate.net

Applications in Pharmaceutical Intermediates and Agonist Synthesis

Isocyanates serve as important and versatile chemical intermediates in the manufacturing of diverse products, including agrochemicals and pharmaceuticals. google.com this compound is utilized as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other pharmaceuticals. mallakchemicals.com It is a useful synthetic intermediate in organic synthesis. mallakchemicals.com

For example, it is a building block in the production of APIs, biocides, and plasticizers. mallakchemicals.com It is also used in the synthesis of drugs within the pharmaceutical industry and as a catalyst for polymer synthesis in the chemical industry. mallakchemicals.com

The synthesis of certain pharmaceutically important intermediates can be achieved through Knoevenagel and aldol-type condensation of substituted aromatic aldehydes with active methylene (B1212753) compounds. derpharmachemica.com

Spectroscopic Characterization and Structural Elucidation of 2 Isocyanato 1,1 Dimethoxyethane and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 2-Isocyanato-1,1-dimethoxyethane.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound and its derivatives. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a cross-peak between the methylene (B1212753) protons (-CH₂-) and the methine proton (-CH-), confirming their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It provides a direct link between the proton and its attached carbon, simplifying the assignment of the carbon spectrum. For instance, the signal for the methine proton in the ¹H NMR spectrum would correlate with the signal for the methine carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of this compound, HMBC would show correlations between the methoxy (B1213986) protons (CH₃O-) and the acetal (B89532) carbon, as well as the methylene carbon. It would also reveal correlations between the methylene protons and the isocyanate carbon.

These 2D NMR methods, when used in combination, allow for a complete and confident assignment of all ¹H and ¹³C chemical shifts, providing a detailed picture of the molecule's covalent framework. youtube.comnih.govnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations |

| -N=C=O | - | ~128 | -CH₂- |

| -CH₂-NCO | ~3.5 | ~45 | -CH-, -N=C=O |

| -CH(OCH₃)₂ | ~4.6 | ~102 | -CH₂-, -OCH₃ |

| -OCH₃ | ~3.3 | ~55 | -CH(OCH₃)₂ |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

Variable Temperature NMR Studies for Conformational Analysis

The flexibility of the this compound molecule, particularly rotation around the C-C and C-O single bonds, can lead to the existence of multiple conformations in solution. Variable temperature (VT) NMR studies are a powerful tool to investigate these conformational dynamics. nih.govscielo.brresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. scielo.brnih.govrsc.org

At lower temperatures, the rate of interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. nih.govresearchgate.net This provides information about the relative populations of the different conformers and allows for the determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium. rsc.org For this compound, VT-NMR could potentially reveal the preferred rotamers around the C-CH₂ bond and the C-O bonds of the acetal group.

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards for each analyte. ox.ac.ukethz.chsigmaaldrich.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. ox.ac.uk

To determine the purity of a this compound sample, a known amount of an internal standard with a certified purity is added to a precisely weighed sample of the analyte. ethz.chsigmaaldrich.com By comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard, the absolute purity of the this compound can be calculated using the following equation: ox.ac.uk

Pₓ = (Iₓ / Iₛₜₐₙₐₐᵣₐ) * (Nₛₜₐₙₐₐᵣₐ / Nₓ) * (Mₓ / Mₛₜₐₙₐₐᵣₐ) * (mₛₜₐₙₐₐᵣₐ / mₓ) * Pₛₜₐₙₐₐᵣₐ

Where:

P = Purity

I = Integral value

N = Number of protons giving rise to the signal

M = Molar mass

m = mass

x = analyte (this compound)

standard = internal standard

This technique can also be effectively employed to monitor the progress of reactions involving this compound, for example, its reaction with alcohols or amines to form urethanes or ureas, by observing the disappearance of reactant signals and the appearance of product signals over time.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a crucial analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the elemental formula of this compound, as many different combinations of atoms can result in the same nominal mass. For the molecular formula C₅H₉NO₃, the exact mass can be calculated and compared to the experimentally determined value to confirm the identity of the compound. uni.lu

Table 2: Predicted HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₅H₁₀NO₃⁺ | 132.0655 |

| [M+Na]⁺ | C₅H₉NNaO₃⁺ | 154.0475 |

| [M+K]⁺ | C₅H₉KNO₃⁺ | 170.0214 |

Note: These values are for the most abundant isotopes of each element.

LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. researchgate.netmdpi.com These methods are ideal for analyzing mixtures containing this compound, allowing for its separation from reactants, solvents, and byproducts before detection by the mass spectrometer. epa.govresearchgate.netresearchgate.net

The choice between LC-MS and GC-MS depends on the volatility and thermal stability of the analyte and its derivatives. Given the reactive nature of the isocyanate group, derivatization might be necessary for robust GC-MS analysis. mdpi.com

In a typical MS experiment, this compound would be ionized, and the resulting molecular ion and its fragment ions would be detected. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Key fragmentation pathways for acetals often involve the loss of an alkoxy group (-OCH₃) to form a stable oxonium ion. libretexts.orgpsu.edu For this compound, characteristic fragmentation could include:

Alpha-cleavage: Loss of a methoxy radical (•OCH₃) from the molecular ion to form a resonance-stabilized cation. libretexts.org

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-containing compounds.

Cleavage of the C-C bond: Fragmentation at the bond between the acetal carbon and the adjacent methylene group. libretexts.org

Rearrangement reactions: Such as a McLafferty-type rearrangement, if structurally feasible, although less common for this specific structure. libretexts.org

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, provides valuable structural information that complements the data obtained from NMR spectroscopy. researchgate.netresearchgate.netcore.ac.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Vibrations

A thorough search of scientific literature and spectral databases has yielded no specific experimental or theoretical Infrared (IR) or Raman spectroscopic data for this compound. Typically, IR and Raman spectroscopy are pivotal techniques for identifying the functional groups and characterizing the vibrational modes of a molecule.

For this compound, one would anticipate characteristic vibrational bands corresponding to its key functional groups. The isocyanate group (-N=C=O) is expected to exhibit a strong and sharp absorption band in the IR spectrum, typically in the region of 2275-2240 cm⁻¹. This asymmetric stretching vibration is a hallmark of the isocyanate moiety. In the Raman spectrum, this band may be weaker.

The acetal group, specifically the C-O-C linkages, would present characteristic stretching vibrations in the fingerprint region of the IR spectrum, generally between 1200 and 1000 cm⁻¹. The C-H stretching vibrations of the methoxy (O-CH₃) and ethyl (CH₂-) groups would be observed in the 3000-2800 cm⁻¹ region.

Without experimental data, a definitive assignment of these vibrational modes is not possible. A detailed analysis would require either experimental measurement of the IR and Raman spectra or computational modeling to predict the vibrational frequencies and intensities.

Table 1: Expected Infrared Absorption Regions for Functional Groups in this compound

| Functional Group | Expected Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2275 - 2240 | Strong, Sharp |

| Acetal (C-O-C) | Asymmetric Stretch | ~1150 - 1085 | Strong |

| Acetal (C-O-C) | Symmetric Stretch | ~1050 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium to Strong |

| Methylene (CH₂) | Bend (Scissoring) | ~1465 | Medium |

| Methyl (CH₃) | Bend (Asymmetric) | ~1450 | Medium |

| Methyl (CH₃) | Bend (Symmetric) | ~1375 | Medium |

Note: This table is based on general spectroscopic principles and does not represent experimentally verified data for this compound.

X-ray Crystallography for Definitive Solid-State Structural Determination

There are currently no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice.

Such a study would provide invaluable information, including:

Precise bond lengths and angles.

The conformation of the molecule in the solid state.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if chiral derivatives are formed)

The parent molecule, this compound, is achiral. Consequently, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which measure the differential absorption or rotation of circularly polarized light, are not applicable.

Furthermore, a search of the scientific literature did not yield any reports on the synthesis of chiral derivatives of this compound. The introduction of a chiral center would be a prerequisite for the application of chiroptical methods to determine enantiomeric excess or to study the stereochemical properties of such derivatives. Should chiral derivatives be synthesized in the future, CD and ORD spectroscopy would become essential tools for their stereochemical characterization.

Computational Chemistry Investigations of 2 Isocyanato 1,1 Dimethoxyethane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate the electronic structure and the nature of chemical bonds within 2-Isocyanato-1,1-dimethoxyethane.

The isocyanate group (-N=C=O) is characterized by its adjacent double bonds and the high electrophilicity of the central carbon atom, a consequence of being positioned between two electronegative atoms, nitrogen and oxygen. nih.gov Quantum mechanical calculations on isocyanic acid (H-N=C=O) have shown significant partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. ebrary.net It is anticipated that similar calculations on this compound would reveal a comparable charge distribution, which is crucial for its reactivity.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction in organic chemistry. wikipedia.orglibretexts.org It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For this compound, the HOMO is expected to be located primarily on the isocyanate group, while the LUMO would also be centered there, particularly on the electrophilic carbon atom.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally indicates higher reactivity. acs.org By calculating the energies of these frontier orbitals, we can predict how this compound will interact with other reagents. For instance, in a reaction with a nucleophile, the HOMO of the nucleophile would interact with the LUMO of the isocyanate.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 8.7 |

Note: These are hypothetical values based on typical ranges for organic molecules and are presented for illustrative purposes.

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas typically indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack).

For this compound, the EPS analysis is expected to show a significant region of positive potential around the carbonyl carbon of the isocyanate group, confirming its electrophilic nature. The oxygen atoms of the methoxy (B1213986) groups and the isocyanate group would exhibit negative potential. This visual tool is invaluable for qualitatively predicting sites of interaction in chemical reactions.

Topological Analysis of Electron Density (e.g., AIM)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous method for analyzing the electron density to define atomic properties and the nature of chemical bonds. By locating critical points in the electron density, one can characterize bond paths and quantify the nature of the interactions (e.g., covalent vs. ionic).

An AIM analysis of this compound would allow for a detailed characterization of the bonding within the isocyanate group and the acetal (B89532) moiety. It would provide quantitative measures of bond order and ellipticity, offering insights into the delocalization of electrons and the strain within the molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental data.

Infrared (IR) Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nasa.gov For this compound, a strong and characteristic absorption band is expected for the asymmetric stretching vibration of the -N=C=O group, typically appearing in the range of 2240-2280 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Calculations would also predict the frequencies for C-H, C-O, and C-N stretching and bending vibrations.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Computational methods, such as those employing Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govrsc.org Recent advancements using machine learning and graph neural networks have shown even greater promise in predicting NMR spectra. arxiv.orgarxiv.org For this compound, calculations would predict the chemical shifts for the protons and carbons in the dimethoxyethane and ethyl groups, aiding in the assignment of experimental spectra. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| IR Frequency (cm⁻¹) | ||

| -N=C=O stretch | 2265 | ~2270 blogspot.com |

| ¹³C NMR (ppm) | ||

| C=O | 125.0 | Not available |

| CH(OCH₃)₂ | 102.5 | Not available |

| ¹H NMR (ppm) | ||

| CH(OCH₃)₂ | 4.8 | Not available |

| OCH₃ | 3.4 | Not available |

Note: Predicted values are hypothetical and for illustrative purposes. Experimental IR value is a typical range for isocyanates.

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction mechanisms. patsnap.com This involves mapping the potential energy surface of a reaction, locating transition states, and calculating the energy barriers associated with different pathways.

Isocyanates are known to react with a variety of nucleophiles, such as alcohols, amines, and water. wikipedia.org For example, the reaction with an alcohol to form a urethane (B1682113) is a fundamental process in polyurethane chemistry. ebrary.netmdpi.com Computational studies can elucidate whether such reactions proceed through a concerted or a stepwise mechanism. acs.orgresearchgate.net The nature of the solvent can also be incorporated into these models, as it can significantly influence the reaction mechanism and energetics. acs.org

Calculation of Activation Barriers and Reaction Energetics

For the reaction of this compound with a nucleophile, computational methods can be used to calculate the activation barriers for different potential pathways. nih.gov This allows for the prediction of the most favorable reaction mechanism and the identification of the rate-determining step.

Table 3: Hypothetical Calculated Energetics for the Reaction of this compound with Methanol

| Parameter | Energy (kcal/mol) |

| Activation Energy (Ea) | 15.2 |

| Reaction Energy (ΔE) | -20.5 |

Note: These are hypothetical values based on typical ranges for urethane formation reactions and are presented for illustrative purposes.

Characterization of Intermediates and Transition State Geometries

The reactivity of isocyanates often involves the formation of short-lived intermediates and transition states that are challenging to detect experimentally. Quantum mechanical calculations are instrumental in elucidating the geometries and energetics of these transient species, thereby clarifying reaction mechanisms. For instance, the reaction of an isocyanate can proceed through either a concerted or a stepwise mechanism. acs.orgresearchgate.net

In a hypothetical reaction of this compound with a nucleophile, computational methods such as Density Functional Theory (DFT) can be employed to locate the transition state (TS) and any intermediates on the potential energy surface. The geometry of these species, including critical bond lengths and angles, provides a detailed picture of the reaction pathway. For example, in a stepwise mechanism, a zwitterionic intermediate might be formed, and its stability can be assessed computationally. researchgate.net

Below is an illustrative data table showcasing typical geometric parameters that could be obtained from a DFT study on a hypothetical reaction of this compound with a generic nucleophile (Nu).

| Species | Description | Key Bond Length (Å) | Key Bond Angle (°) |

|---|---|---|---|

| Reactant Complex | Initial association of reactants | N···Nu > 3.0 | - |

| Transition State (TS1) | Highest energy point leading to intermediate | C-Nu ≈ 2.2, N-C ≈ 1.20 | N-C-O ≈ 170 |

| Intermediate | Zwitterionic adduct | C-Nu ≈ 1.5 | N-C-O ≈ 130 |

| Transition State (TS2) | Proton transfer or rearrangement | Variable | Variable |

| Product Complex | Final product before dissociation | - | - |

Conformational Analysis and Interconversion Energetics

Conformational analysis can be performed computationally by systematically rotating the dihedral angle of the C-C bond and calculating the energy at each step. wfu.edulibretexts.orgupenn.edu This results in a potential energy surface that reveals the most stable conformers (energy minima) and the energy barriers to their interconversion (energy maxima). For substituted ethanes, staggered conformations are generally lower in energy than eclipsed conformations due to reduced steric hindrance. libretexts.orgbyjus.com

An illustrative conformational analysis of this compound would likely show that the gauche and anti conformations, where the bulky isocyanate and dimethoxy groups are staggered, are the most stable. The following table provides hypothetical relative energies for key conformations.

| Conformation | Dihedral Angle (O-C-C-N) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | 180° | 0.0 | Most stable, bulky groups are furthest apart. |

| Gauche | 60° | 0.8 | Slightly less stable due to steric interaction. |

| Eclipsed 1 | 0° | 4.5 | High energy due to eclipsing of bulky groups. |

| Eclipsed 2 | 120° | 3.5 | High energy due to eclipsing of methoxy and isocyanate groups. |

Solvent Effects and Implicit/Explicit Solvation Models in Reactivity

The solvent environment can significantly impact chemical reactions by stabilizing or destabilizing reactants, intermediates, and transition states. rsc.orgnumberanalytics.comchemrxiv.org Computational chemistry can model these solvent effects using either implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com This approach is computationally efficient and can provide a good first approximation of solvent effects. Explicit models, on the other hand, involve including a number of individual solvent molecules in the calculation. numberanalytics.com This is more computationally intensive but allows for the study of specific solvent-solute interactions, such as hydrogen bonding. The choice of model depends on the specific system and the desired level of accuracy. rsc.org Studies on the reaction of nitrones with isocyanates have shown that the mechanism can switch from concerted in nonpolar solvents to stepwise in polar solvents, highlighting the critical role of the solvent environment. acs.org

The following table illustrates how the reaction rate of this compound might be influenced by solvents of varying polarity, as predicted by computational models.

| Solvent | Dielectric Constant (ε) | Predicted Relative Rate Constant (k_rel) | Plausible Mechanism |

|---|---|---|---|

| Hexane | 1.9 | 1 | Concerted |

| Toluene | 2.4 | 5 | Concerted |

| Dichloromethane (B109758) | 9.1 | 50 | Stepwise |

| Acetonitrile | 37.5 | 200 | Stepwise |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.govnih.govbioinformaticsreview.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, an MD simulation could be used to study its conformational dynamics in a particular solvent, the diffusion of the molecule, and its interactions with other molecules in solution. rsc.orgacs.org This can provide insights into how the molecule explores its conformational space and how its flexibility might influence its availability for reaction.

A typical MD simulation setup for this compound is outlined in the table below.

| Parameter | Value/Description |

|---|---|

| Force Field | GAFF (General Amber Force Field) |

| Solvent | Explicit water molecules (e.g., TIP3P model) |

| Ensemble | NPT (constant number of particles, pressure, and temperature) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Future Research Directions and Emerging Opportunities for 2 Isocyanato 1,1 Dimethoxyethane

Development of Novel Catalytic Transformations

The development of new catalytic transformations is a primary driver of innovation in chemical synthesis. For 2-isocyanato-1,1-dimethoxyethane, future research could focus on leveraging its unique bifunctional nature. The isocyanate group is highly susceptible to nucleophilic attack, a reactivity that is the basis for the formation of urethanes, ureas, and other derivatives. cymitquimica.com Catalytic methods could be developed to control the selectivity of these reactions in the presence of the acetal (B89532) group.

Furthermore, the acetal moiety, which is stable under many conditions, can be hydrolyzed to reveal a reactive aldehyde. This opens the door to a host of subsequent catalytic reactions, such as aldol (B89426) additions, Wittig reactions, and reductive aminations. A key research challenge would be to develop catalytic systems that can selectively activate one functional group over the other or to devise tandem catalytic processes that utilize both functionalities in a sequential manner.

Advancements in Chemo-, Regio-, and Stereoselective Syntheses

Achieving high levels of selectivity is a central goal in modern organic synthesis. masterorganicchemistry.com For this compound, this presents a significant, yet unexplored, opportunity. Future research could investigate:

Chemoselective reactions: Developing catalysts that can discriminate between the isocyanate and the latent aldehyde, or between the isocyanate and other functional groups in a more complex substrate.

Regioselective reactions: In reactions with polyfunctional nucleophiles, directing the addition to a specific site is crucial. Catalysts could be designed to control the regioselectivity of the isocyanate group's reactions.

Stereoselective syntheses: The creation of chiral centers is fundamental to the synthesis of many pharmaceuticals and biologically active molecules. colab.ws Asymmetric catalysis could be employed to achieve enantioselective additions to the isocyanate group or the aldehyde group upon deprotection. The development of chiral catalysts for these transformations would be a significant advancement. rsc.orgrsc.org

Exploration of New Chemical Space with this compound as a Synthon

A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis. This compound, with its two distinct reactive sites, is a potentially powerful synthon for the construction of diverse molecular architectures, particularly heterocyclic compounds which are prevalent in medicinal chemistry. beilstein-journals.orgopenmedicinalchemistryjournal.com

Future research could explore its use in:

Multicomponent reactions: These reactions, where three or more reactants combine in a single step, are highly efficient for building molecular complexity. This compound could serve as a key component in novel multicomponent reactions.

Synthesis of functionalized heterocycles: The sequential or tandem reaction of the isocyanate and aldehyde functionalities could provide streamlined routes to a variety of nitrogen- and oxygen-containing heterocyclic systems. beilstein-journals.org

Library synthesis for drug discovery: The ability to readily introduce two different points of diversification makes this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are run in continuous streams rather than in batches, offers numerous advantages in terms of safety, efficiency, and scalability. nih.gov The synthesis and reactions of isocyanates, which can be hazardous on a large scale, are particularly well-suited for flow processes. nih.gov

Future research opportunities in this area include:

Continuous flow synthesis: Developing a safe and efficient continuous process for the production of this compound itself.

Telescoped reactions: Integrating the synthesis of the isocyanate with its subsequent reaction in a continuous flow setup, minimizing the handling of the reactive intermediate. nih.gov

Automated synthesis: Utilizing robotic platforms to perform multi-step syntheses involving this synthon, enabling the rapid generation of diverse molecules.

Investigations into Sustainable and Environmentally Benign Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. wikipedia.orgnih.gov For a reactive compound like an isocyanate, developing sustainable methodologies is of high importance. mostwiedzy.plresearchgate.net

Future research in this domain could focus on:

Phosgene-free synthesis: Traditional isocyanate synthesis often employs highly toxic phosgene. Research into alternative, greener routes to this compound is a critical area. researchgate.net

Use of green solvents: Investigating the use of bio-based or recyclable solvents in reactions involving this compound to reduce reliance on volatile organic compounds. mdpi.com

Atom economy and waste reduction: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. wiley-vch.dersc.org The development of catalytic reactions is central to achieving high atom economy.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Isocyanato-1,1-dimethoxyethane in high yields?

Methodological Answer: High yields (e.g., 91%) can be achieved by reacting stoichiometric or excess amounts of this compound in pyridine at room temperature, followed by quenching with diethylamine and water. Key parameters include maintaining a 2:1 molar ratio of the isocyanato compound to the substrate, precise timing (e.g., 3 hours and 15 minutes), and controlled solvent evaporation during workup .

Q. What characterization techniques are critical for verifying the structure of this compound?

Methodological Answer: Liquid chromatography-mass spectrometry (LC/MS) with retention time analysis (e.g., 0.78 min under SQD-FA05-1 conditions) and molecular ion detection (m/z 474 [M+H]⁺) are essential for structural confirmation. Complementary methods include NMR for functional group analysis and elemental composition validation via molecular formula (C₅H₉NO₃) .

Q. How does this compound function as a reagent in multi-step organic syntheses?